molecular formula C13H14O3 B167318 4-(2-Cyclohexenyloxy)benzoic acid CAS No. 7355-51-3

4-(2-Cyclohexenyloxy)benzoic acid

Cat. No. B167318
CAS RN: 7355-51-3
M. Wt: 218.25 g/mol
InChI Key: PDVBRFKIRWATOO-UHFFFAOYSA-N
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Description

“4-(2-Cyclohexenyloxy)benzoic acid” is a chemical compound with the molecular formula C13H14O3 . Its molecular weight is 218.25 g/mol . The IUPAC name for this compound is 4-(2-cyclohexen-1-yloxy)benzoic acid .


Molecular Structure Analysis

The InChI code for “4-(2-Cyclohexenyloxy)benzoic acid” is 1S/C13H14O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h2,4,6-9,11H,1,3,5H2,(H,14,15) . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 369.9±35.0 °C at 760 mmHg . The compound has a molar refractivity of 60.5±0.3 cm3 . It has 3 hydrogen bond acceptors and 1 hydrogen bond donor . The compound has 3 freely rotating bonds . The polar surface area of the compound is 47 Å2 .

Scientific Research Applications

Synthesis and Luminescent Properties

4-(2-Cyclohexenyloxy)benzoic acid and its derivatives have been utilized in the synthesis of coordination compounds, particularly with lanthanides. Sivakumar et al. (2010) explored the synthesis of lanthanide 4-benzyloxy benzoates to study the influence of substituents on photophysical properties. They found that electron-releasing (-OMe) or electron-withdrawing (-NO2) substituents significantly affect the luminescence of the compounds, making these derivatives potentially valuable for materials science, especially in light-emitting applications (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Metabolism and Biological Conversion

The compound and its close relatives play a role in the metabolic pathways of certain bacteria. Reiner (1971) described the conversion of benzoic acid to catechol in bacteria, indicating a metabolic pathway where 3,5-Cyclohexadiene-1,2-diol-1-carboxylic acid, a structurally related compound, acts as an intermediate (Reiner, 1971).

Drug Delivery and Complex Formation

The compound's derivatives are investigated for their potential in drug delivery systems. Dikmen (2021) studied the complex formation between alpha-cyclodextrin, a drug delivery system, and 2-(4-hydroxyphenylazo) benzoic acid, a derivative. Their findings suggest that alpha-cyclodextrin is an effective carrier for such molecules, highlighting the potential for these compounds in pharmaceutical applications (Dikmen, 2021).

Structural Analysis and Material Science

In the field of material science and crystallography, derivatives of 4-(2-Cyclohexenyloxy)benzoic acid have been synthesized and analyzed. Vieille-Petit et al. (2004) synthesized trinuclear ruthenium cluster cations using benzoic acid 2-cyclohexa-1,4-dienyl ethyl ester, a related derivative. These complexes exhibit unique properties like a phenyl substituent that can act as a substrate for hydrogenation, indicating applications in catalysis and material science (Vieille-Petit, Therrien, & Süss-Fink, 2004).

properties

IUPAC Name

4-cyclohex-2-en-1-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h2,4,6-9,11H,1,3,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVBRFKIRWATOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290947
Record name 4-(2-Cyclohexen-1-yloxy)benzoic acid
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Cyclohexenyloxy)benzoic acid

CAS RN

7355-51-3
Record name 4-(2-Cyclohexen-1-yloxy)benzoic acid
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Record name 4-(Cyclohex-2'-enyloxy)benzoic acid
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Record name 7355-51-3
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Record name 4-(2-Cyclohexen-1-yloxy)benzoic acid
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Record name 4-(cyclohex-2'-enyloxy)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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